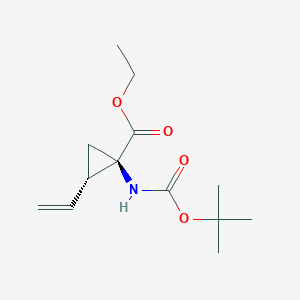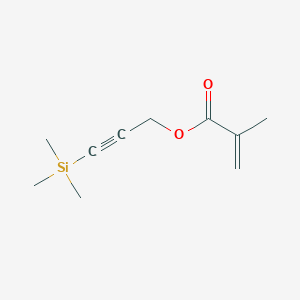
N-Methyl-2-cyclohexylethanolamine
Overview
Description
N-Methyl-2-cyclohexylethanolamine is an organic compound with the molecular formula C9H19NO. It is a tertiary amine and a derivative of ethanolamine, where the hydrogen atom on the nitrogen is replaced by a methyl group and the ethyl group is substituted with a cyclohexyl group. This compound is known for its applications in various fields, including pharmaceuticals, cosmetics, and agriculture.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methyl-2-cyclohexylethanolamine can be synthesized through several methods. One common method involves the N-methylation of 2-cyclohexylethanolamine using formaldehyde and a reducing agent such as sodium triacetoxyborohydride. The reaction is typically carried out under solvent-free conditions using a ball mill, which provides an efficient and environmentally friendly approach .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of high-pressure reactors. For example, 2-cyclohexylethanolamine can be reacted with formaldehyde in a high-pressure reactor at elevated temperatures to produce the desired compound. The reaction mixture is then purified through distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: N-Methyl-2-cyclohexylethanolamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methyl-2-cyclohexylacetaldehyde.
Reduction: It can be reduced to form N-methyl-2-cyclohexylethanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products Formed:
Oxidation: N-methyl-2-cyclohexylacetaldehyde.
Reduction: N-methyl-2-cyclohexylethanol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-Methyl-2-cyclohexylethanolamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as a neurotransmitter analog.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the formulation of cosmetics and personal care products due to its emulsifying properties
Mechanism of Action
The mechanism of action of N-Methyl-2-cyclohexylethanolamine involves its interaction with specific molecular targets in biological systems. It is believed to act as an analog of ethanolamine, interacting with receptors and enzymes involved in neurotransmission. The compound may modulate the activity of acetylcholinesterase and other enzymes, influencing neurotransmitter levels and signaling pathways .
Comparison with Similar Compounds
N,N-Dicyclohexylmethylamine: Similar in structure but with two cyclohexyl groups instead of one.
N-Methylcyclohexylamine: Lacks the ethanolamine moiety.
2-Cyclohexylethanolamine: The parent compound without the N-methyl group.
Uniqueness: N-Methyl-2-cyclohexylethanolamine is unique due to its combination of a cyclohexyl group and an ethanolamine backbone, which imparts specific chemical and biological properties. Its tertiary amine structure makes it more resistant to oxidation and reduction compared to primary and secondary amines, enhancing its stability and versatility in various applications .
Properties
IUPAC Name |
1-cyclohexyl-2-(methylamino)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-10-7-9(11)8-5-3-2-4-6-8/h8-11H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMLFEXUCUKLTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1CCCCC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70944189 | |
| Record name | 1-Cyclohexyl-2-(methylamino)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70944189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21581-48-6 | |
| Record name | Cyclohexanemethanol, alpha-(methylaminomethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021581486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyclohexyl-2-(methylamino)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70944189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![7,8-Difluorodibenzo[b,e]thiepin-11(6H)-one](/img/structure/B6592569.png)





